![molecular formula C3H5N3O2S2 B178115 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine CAS No. 36033-66-6](/img/structure/B178115.png)
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives exhibit significant antimicrobial and antifungal properties. Studies have shown that these derivatives are sensitive to both Gram-positive and Gram-negative bacteria and also demonstrate antifungal activity against Candida albicans. One of the compounds, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide, has been identified for its high antimicrobial activity, making further studies of this compound promising (Sych et al., 2019).
Antioxidant and Anti-inflammatory Activities
The derivatives of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine, specifically 5-((styrylsulfonyl) methyl)-1,3,4-oxadiazol-2-amine and 5-((styrylsulfonyl) methyl)-1,3,4-thiadiazol-2-amine, have been synthesized and tested for their antioxidant and anti-inflammatory activities. Certain derivatives have shown significant antioxidant activity, surpassing the standard Ascorbic acid, and promising anti-inflammatory activity (Sravya et al., 2019).
Antiviral Activity
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives have also demonstrated antiviral properties. For instance, compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, highlighting their potential in combating viral infections (Chen et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the methylsulfonyl group have been found to interact with various biological targets . For instance, indole derivatives, which contain a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, some benzimidazole derivatives, which contain a similar methylsulfonyl group, have been evaluated for their COX inhibitory and anti-inflammatory activities, and their physicochemical properties, ADME, and drug-likeness profiles have been studied .
Result of Action
For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by various environmental factors .
Safety and Hazards
properties
IUPAC Name |
5-methylsulfonyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c1-10(7,8)3-6-5-2(4)9-3/h1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPKJOYKJDOUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586088 | |
Record name | 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
36033-66-6 | |
Record name | 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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